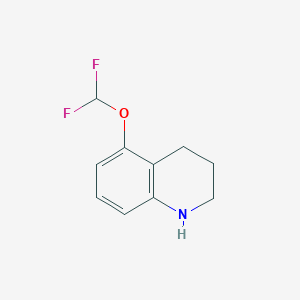

5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8/h1,4-5,10,13H,2-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJBZOXXDGSOEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2OC(F)F)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the etherification of a suitable precursor, followed by nitrification, hydrolysis, reduction, and redox reactions . The process involves multiple steps, each requiring specific reagents and conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield, low cost, and minimal environmental impact. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different functional groups.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, 5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline serves as a valuable building block for synthesizing more complex molecules. Its derivatives are often utilized in the development of new chemical entities with diverse functionalities. The compound's unique electronic properties make it an attractive candidate for probing chemical reactivity and interactions in synthetic organic chemistry .

Biology

The biological applications of this compound are significant due to its ability to interact with various biological macromolecules. Research indicates that this compound may modulate enzyme activities and affect biochemical pathways relevant to disease mechanisms. It has been explored for its potential therapeutic effects against several diseases, including cancer and infectious diseases .

- Antibacterial Activity : Studies have demonstrated that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this compound have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its derivatives are being evaluated for their effectiveness in treating various conditions:

- Cancer : The compound's ability to inhibit specific enzymes involved in tumor progression positions it as a candidate for anticancer drug development.

- Infectious Diseases : Its antibacterial properties suggest potential use in developing new antibiotics to combat resistant bacterial strains .

Antibacterial Screening

A study conducted on new derivatives of 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol demonstrated promising antibacterial activity. These derivatives were synthesized and screened against various bacterial strains. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential in antibiotic development .

Mechanistic Studies

Research into the mechanism of action of this compound reveals that it may inhibit enzymes critical for bacterial survival and proliferation. This inhibition leads to bactericidal effects observed in time-kill assays against stationary phase persister bacteria .

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The biological and physicochemical properties of tetrahydroquinoline derivatives are heavily influenced by substituents. Below is a comparative analysis of key 5-substituted analogs:

Table 1: Comparison of 5-Substituted 1,2,3,4-Tetrahydroquinoline Derivatives

Key Observations:

- Difluoromethoxy (-OCHF₂) offers a balance between hydrophobicity and polarity.

- Electronic Effects: Electron-withdrawing groups (-CF₃, -NO₂) stabilize the aromatic system, influencing binding to biological targets. Difluoromethoxy combines moderate electron withdrawal with steric effects.

- Biological Activity : Analgesic activity is documented for 5-hydroxy derivatives , while trifluoromethyl-substituted compounds are explored for CNS applications .

Pharmacological Potential

- Anticancer Activity: Diaryl-substituted tetrahydroquinolines (e.g., 3,4-diaryl-5,7-dimethoxy-THQ) show promise in anticancer research, suggesting that electron-withdrawing groups like -OCHF₂ could modulate similar pathways .

- Metabolic Stability : Fluorinated groups (e.g., -CF₃, -OCHF₂) resist oxidative metabolism, enhancing drug half-life compared to -OCH₃ or -OH .

- Analgesic Applications : The 5-hydroxy derivative’s activity highlights the role of polar substituents in pain management, though potency may vary with electronegativity .

Biological Activity

5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the tetrahydroquinoline framework. The introduction of the difluoromethoxy group enhances its pharmacological properties. The general synthetic route involves:

- Formation of Tetrahydroquinoline : This can be achieved via cyclization reactions using appropriate precursors.

- Introduction of Difluoromethoxy Group : This is typically done using difluoromethylating agents under controlled conditions.

Antitumor Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antitumor activity. For instance, compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation. A study reported several derivatives with IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | TBD |

| Doxorubicin | 37.5 |

This suggests that modifications to the tetrahydroquinoline structure can enhance potency against various cancer cell lines .

RORγt Inhibition

The retinoic acid receptor-related orphan receptor γt (RORγt) is a key target for autoimmune diseases. Some derivatives of tetrahydroquinoline have been identified as RORγt inverse agonists. For example, a related compound showed improved bioavailability and efficacy in mouse models for treating psoriasis and rheumatoid arthritis:

- Bioavailability : 48.1% in mice

- Efficacy : Demonstrated therapeutic effects at lower doses compared to existing treatments .

The biological activity of this compound is hypothesized to involve interactions with specific biological targets:

- Enzyme Inhibition : The difluoromethoxy group may enhance binding affinity to target enzymes or receptors.

- Cell Signaling Modulation : By acting on pathways regulated by RORγt or similar proteins, it may alter immune responses or tumor growth dynamics.

Case Studies

- Antitumor Studies : In vitro studies have shown that derivatives with the tetrahydroquinoline core exhibit varying degrees of cytotoxicity against cancer cell lines. Notably, certain modifications lead to enhanced selectivity and reduced side effects compared to traditional chemotherapeutics.

- Autoimmune Disease Models : Research involving mouse models for autoimmune diseases has demonstrated that tetrahydroquinoline derivatives can effectively modulate immune responses and alleviate symptoms without significant adverse effects.

Q & A

Q. What are the most common synthetic routes for preparing 5-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline, and how do substituent patterns influence method selection?

Methodological Answer: Synthesis typically involves cyclization strategies or Friedel-Crafts alkylation. For example, intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl) derivatives (formed via epichlorohydrin and aromatic amines) can yield the tetrahydroquinoline core . Substituent location (e.g., difluoromethoxy at position 5) dictates reactivity: electron-withdrawing groups like fluorine require careful optimization of Lewis acid catalysts (e.g., AlCl₃) to avoid side reactions. Monofunctional derivatives are synthesized via single-step cyclization, while bifunctional derivatives may require multi-step strategies with regioselective protection/deprotection .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine-induced deshielding in aromatic regions) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₀F₂NO for the parent compound) .

- HPLC with UV/Vis Detection : Quantifies purity (>95%) and detects regioisomeric impurities .

Q. How can structure-activity relationship (SAR) studies guide pharmacological applications of this compound?

Methodological Answer: SAR studies compare analogs with varying substituents (e.g., difluoromethoxy vs. trifluoromethyl groups). For example:

- Positional Effects : Fluorine at position 5 enhances metabolic stability compared to position 6 .

- Electron-Withdrawing Groups : Difluoromethoxy increases lipophilicity, improving blood-brain barrier penetration in neuroactive agents .

- Experimental Design : Synthesize analogs via systematic substitution (e.g., halogen scanning) and test in vitro assays (e.g., enzyme inhibition) .

Advanced Research Questions

Q. How can researchers overcome challenges in synthesizing bifunctional 1,2,3,4-tetrahydroquinoline derivatives with multiple substituents?

Methodological Answer: Bifunctional derivatives require regioselective strategies:

- Stepwise Cyclization : Use orthogonal protecting groups (e.g., Boc for amines) to isolate reactive sites .

- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution .

- Data Analysis : Monitor regioselectivity via LC-MS and adjust catalysts (e.g., switching from Brønsted to Lewis acids) .

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying bioactivity across analogs)?

Methodological Answer:

- Meta-Analysis : Compile data from analogs with identical substituents but varying positions (e.g., fluorination at C5 vs. C6) .

- Mechanistic Profiling : Use knock-out assays (e.g., CYP450 inhibition) to identify off-target effects.

- Computational Modeling : Apply molecular docking to resolve discrepancies between in vitro and in vivo activity .

Q. What computational methods are effective for predicting the reactivity of fluorinated tetrahydroquinolines in synthesis?

Methodological Answer:

Q. How can researchers evaluate the stability of this compound under varying experimental conditions?

Methodological Answer:

Q. What advanced SAR approaches (e.g., 3D-QSAR) are suitable for optimizing bioactivity?

Methodological Answer:

Q. What strategies mitigate side reactions during electrophilic substitution in the tetrahydroquinoline core?

Methodological Answer:

Q. How does fluorine substitution influence the compound’s electronic properties and bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.